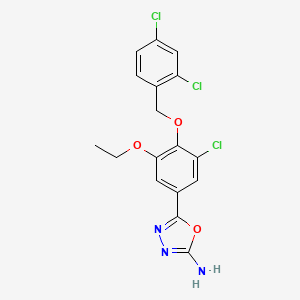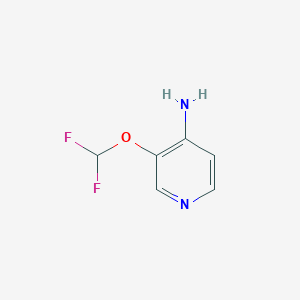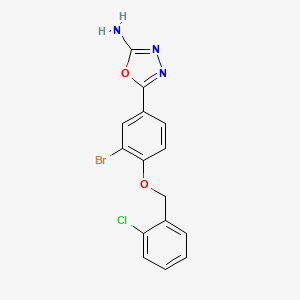![molecular formula C12H12N6O2S2 B11785583 7-(Ethylthio)-3-(phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B11785583.png)
7-(Ethylthio)-3-(phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Ethylthio)-3-(phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine is a complex organic compound that belongs to the class of triazolotriazines This compound is characterized by its unique structure, which includes an ethylthio group, a phenylsulfonyl group, and a triazolo[5,1-c][1,2,4]triazin-4-amine core
Métodos De Preparación
The synthesis of 7-(ethylthio)-3-(phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine involves multiple steps, typically starting with the preparation of the triazolo[5,1-c][1,2,4]triazin-4-amine core This core can be synthesized through the cyclization of appropriate precursors under specific conditions
For industrial production, the synthesis process may be optimized to enhance yield and purity. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure the desired product is obtained efficiently.
Análisis De Reacciones Químicas
7-(Ethylthio)-3-(phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically targets the ethylthio group, converting it to a sulfoxide or sulfone.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the phenylsulfonyl group to a phenylthiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents for these reactions include alkyl halides and amines.
Addition: Addition reactions can occur at the triazolo[5,1-c][1,2,4]triazin-4-amine core, where electrophiles add to the nitrogen atoms. Reagents such as alkylating agents or acylating agents are commonly used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group may yield sulfoxides or sulfones, while reduction of the phenylsulfonyl group may produce phenylthiol derivatives.
Aplicaciones Científicas De Investigación
7-(Ethylthio)-3-(phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are investigated in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance of these materials.
Mecanismo De Acción
The mechanism of action of 7-(ethylthio)-3-(phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
For example, in antimicrobial research, the compound may inhibit the activity of key enzymes involved in bacterial cell wall synthesis, leading to bacterial cell death. In medicinal chemistry, the compound may interact with receptors involved in disease pathways, modulating their activity and providing therapeutic benefits.
Comparación Con Compuestos Similares
7-(Ethylthio)-3-(phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine can be compared with other similar compounds, such as:
7-(Methylthio)-3-(phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine: This compound has a methylthio group instead of an ethylthio group, which may affect its chemical reactivity and biological activity.
7-(Ethylthio)-3-(phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-ol: This compound has a hydroxyl group instead of an amine group, which may influence its solubility and interaction with molecular targets.
7-(Ethylthio)-3-(phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-carboxylic acid: This compound has a carboxylic acid group, which may alter its acidity and potential for forming salts.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C12H12N6O2S2 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
3-(benzenesulfonyl)-7-ethylsulfanyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C12H12N6O2S2/c1-2-21-12-14-11-16-15-10(9(13)18(11)17-12)22(19,20)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3 |
Clave InChI |
JWQXXXUAXNRZAL-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=NN2C(=C(N=NC2=N1)S(=O)(=O)C3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-2-carboxylic acid](/img/structure/B11785503.png)

![3-(3-Fluorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11785515.png)
![4-Chlorobenzo[b]thiophen-3-amine](/img/structure/B11785517.png)



![4-(Hydroxymethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B11785541.png)


![3-(6-(2,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11785570.png)



